molecular formula C11H9ClN2O B1609632 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride CAS No. 859850-98-9

1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride

Cat. No. B1609632
M. Wt: 220.65 g/mol
InChI Key: GGTILSLHNBUQIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride (MPPC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. MPPC is a pyrazole derivative that contains a carbonyl chloride functional group, which makes it a versatile intermediate for the synthesis of other compounds.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals . Pyrazoles have demonstrated diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Agrochemistry

In the field of agrochemistry, pyrazoles are used due to their bioactive properties .

Coordination Chemistry

Pyrazoles are used in coordination chemistry, where they can act as ligands to form coordination compounds .

Organometallic Chemistry

In organometallic chemistry, pyrazoles are used to form organometallic compounds .

Proteomics Research

“1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride” is a specialty product for proteomics research applications . Proteomics is a large-scale study of proteins, particularly their structures and functions .

Synthesis of More Complex Heterocyclic Systems

Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

properties

IUPAC Name

1-methyl-5-phenylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-14-10(7-9(13-14)11(12)15)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTILSLHNBUQIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428767
Record name 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride

CAS RN

859850-98-9
Record name 1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
1-Methyl-5-phenyl-1H-pyrazole-3-carbonyl chloride

Citations

For This Compound
2
Citations
E Akbas, I Berber, A Sener, B Hasanov - Il Farmaco, 2005 - Elsevier
Some new 1H-pyrazole-3-carboxylic acid and pyridazinone derivatives were synthesized and evaluated for their antibacterial activities against Bacillus cereus ATCC 7064, …
Number of citations: 112 www.sciencedirect.com
B Vurucu, S Mert, S Koldaş, İ Demirtaş… - Journal of the Iranian …, 2023 - Springer
A series of novel N-methyl-substituted pyrazole carboxamide (10–17) and dicarboxamide derivatives (18–21) were efficiently obtained by the reaction of pyrazole-3-carboxylic acids (4,5…
Number of citations: 1 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.